Computational LogP Differentiates 5-Amino-2-(dimethylamino)benzamide from N-Methyl and N-Ethyl Analogs
The target compound exhibits a calculated LogP of -0.03 , indicating high hydrophilicity. This differs substantially from the N-methyl analog 5-amino-2-(dimethylamino)-N-methylbenzamide (LogP ~0.33 ) and the diethylamino analog 5-amino-2-(diethylamino)benzamide (expected LogP > 1.0 based on increased alkyl chain length). The ~0.36 LogP unit difference from the N-methyl derivative corresponds to a theoretical ~2.3-fold difference in partition coefficient, directly impacting solubility and permeability characteristics in medicinal chemistry campaigns.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | -0.03 |
| Comparator Or Baseline | 5-Amino-2-(dimethylamino)-N-methylbenzamide: LogP 0.33 ; 5-Amino-2-(diethylamino)benzamide: LogP > 1.0 (predicted) |
| Quantified Difference | ΔLogP = 0.36 vs. N-methyl analog; >1.0 vs. diethylamino analog |
| Conditions | Computational prediction using standard algorithms |
Why This Matters
Lower LogP correlates with higher aqueous solubility, facilitating formulation development and potentially reducing non-specific protein binding in biochemical assays.
